
Desmethyl Schisantherin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethyl Schisantherin E is a naturally occurring lignan compound found in the fruits of Schisandra species, particularly Schisandra sphenanthera. It belongs to the dibenzocyclooctadiene lignan family, which is known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic properties, including hepatoprotective, antioxidant, and anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Schisantherin E typically involves the extraction of lignans from the fruits of Schisandra species. The extraction process often employs solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Schisandra fruits. The process includes:
Harvesting: Collecting ripe fruits of Schisandra species.
Extraction: Using solvents like ethanol or methanol to extract lignans.
Purification: Employing chromatographic methods to isolate this compound.
Drying and Packaging: Drying the purified compound and packaging it for distribution.
Análisis De Reacciones Químicas
Types of Reactions
Desmethyl Schisantherin E undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the lignan structure, potentially enhancing its biological activity.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference compound in phytochemical studies.
Biology: Investigated for its role in cellular protection and antioxidant activity.
Medicine: Explored for its hepatoprotective, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of dietary supplements and herbal medicines
Mecanismo De Acción
Desmethyl Schisantherin E exerts its effects through several molecular pathways:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
Hepatoprotective Effects: It enhances liver function by modulating enzymes involved in detoxification.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparación Con Compuestos Similares
Desmethyl Schisantherin E is compared with other lignans such as:
Schisandrin: Known for its sedative and hypnotic effects.
Schisantherin A: Exhibits strong hepatoprotective properties.
Deoxyschisandrin: Noted for its antioxidant activity.
Uniqueness
This compound stands out due to its balanced profile of hepatoprotective, antioxidant, and anti-inflammatory activities, making it a versatile compound for therapeutic applications .
Propiedades
Fórmula molecular |
C29H32O9 |
|---|---|
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
[(8S,9S,10S)-9,14,15-trihydroxy-3,4,5,16-tetramethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate |
InChI |
InChI=1S/C29H32O9/c1-15-12-17-13-19(30)23(31)25(36-5)21(17)22-18(14-20(34-3)24(35-4)26(22)37-6)27(29(15,2)33)38-28(32)16-10-8-7-9-11-16/h7-11,13-15,27,30-31,33H,12H2,1-6H3/t15-,27-,29-/m0/s1 |
Clave InChI |
SUVCAWWGFVVLTA-SSEZWIOCSA-N |
SMILES isomérico |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)O)O |
SMILES canónico |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


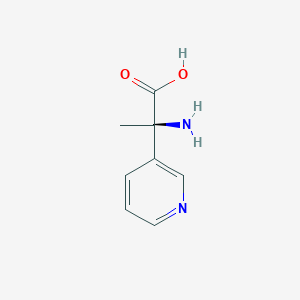

![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)
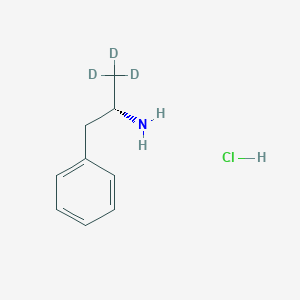
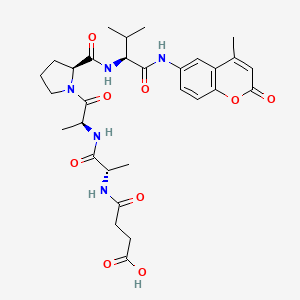
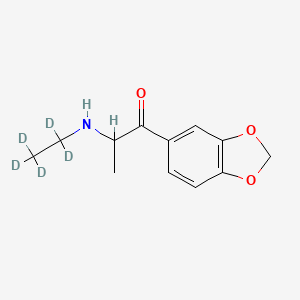
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)
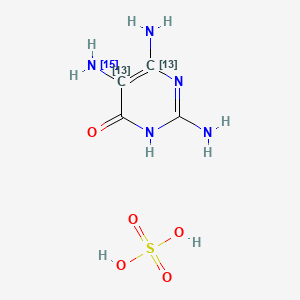

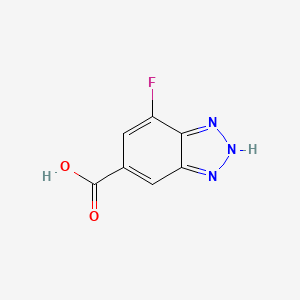

![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)
